molecular formula C14H15ClO3S B1510417 Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate CAS No. 1056047-21-2

Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B1510417
CAS No.: 1056047-21-2
M. Wt: 298.8 g/mol
InChI Key: UWBAHHHUSZKQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate is a high-purity chemical intermediate specifically designed for advanced pharmaceutical and medicinal chemistry research . As a substituted benzo[b]thiophene, this compound serves as a critical synthetic precursor for the development of novel bioactive molecules. The benzo[b]thiophene-2-carboxylate core is a privileged structure in drug discovery, with documented applications in the synthesis of compounds evaluated as potential inhibitors for various biological targets . The specific substitution pattern featuring chloro, methoxy, and methyl groups on the benzo[b]thiophene ring system makes it a versatile scaffold for further functionalization, allowing researchers to explore structure-activity relationships in great detail. This compound is structurally related to other investigated thiophene carboxamides and carboxylates, which have demonstrated significant antioxidant and antibacterial activities in recent studies, highlighting the therapeutic potential of this chemical class . It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO3S/c1-7(2)18-14(16)13-12(15)9-6-10(17-4)8(3)5-11(9)19-13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBAHHHUSZKQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=C(S2)C(=O)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741044
Record name Propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056047-21-2
Record name Propan-2-yl 3-chloro-5-methoxy-6-methyl-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Benzo[b]thiophene Derivatives

  • Reagents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or chlorine gas.
  • Conditions: Controlled temperature (often 0–25 °C) to avoid over-chlorination.
  • Mechanism: Electrophilic aromatic substitution targeting position 3 of the benzo[b]thiophene ring.
  • Notes: Chlorination is selective due to the electronic effects of existing substituents such as methyl and methoxy groups.

Introduction of the Methoxy Group

  • Method: Nucleophilic aromatic substitution or methylation of a hydroxyl precursor.
  • Reagents: Methanol in the presence of a base (e.g., sodium methoxide) or methyl iodide with a suitable base.
  • Conditions: Moderate heating (50–80 °C) to promote methylation.
  • Notes: The methoxy group is introduced at position 5, often requiring prior hydroxylation at this site.

Methyl Group Installation at Position 6

  • Method: Direct alkylation or starting from a methyl-substituted benzo[b]thiophene.
  • Reagents: Methyl iodide or methyl sulfate in the presence of a base.
  • Alternative: Use of 6-methylbenzo[b]thiophene as the starting scaffold to simplify synthesis.

Esterification to Form Isopropyl Ester

  • Reagents: Isopropanol and acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
  • Conditions: Reflux under Dean-Stark apparatus to remove water and drive the reaction to completion.
  • Alternative Method: Use of isopropyl chloroformate or isopropyl alcohol with coupling agents like DCC (dicyclohexylcarbodiimide) for ester formation.
  • Notes: Esterification is performed on the carboxylic acid at position 2 to yield the isopropyl ester.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents & Conditions Product Intermediate Notes
1 Chlorination SOCl2 or PCl5, 0–25 °C 3-Chloro-6-methylbenzo[b]thiophene Selective chlorination at position 3
2 Hydroxylation/Methylation NaOMe/MeI, methanol or methyl iodide, 50–80 °C 5-Methoxy-3-chloro-6-methylbenzo[b]thiophene Methoxy group introduction at position 5
3 Esterification Isopropanol, acid catalyst, reflux Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate Formation of isopropyl ester at position 2

Research Findings and Optimization

  • Yield Optimization: Chlorination and esterification steps are critical for yield; controlling temperature and reagent stoichiometry minimizes side reactions.
  • Purification: Multi-step purification involving recrystallization and chromatography ensures high purity (>95%) of the final compound.
  • Scalability: Industrial synthesis adapts chlorination and esterification to continuous flow reactors for better control and scalability.
  • Alternative Routes: Some patents describe the use of diazonium salt intermediates and copper-catalyzed coupling reactions to introduce chlorine and methoxy groups more efficiently.

Analytical Data Supporting Preparation

Parameter Data
Molecular Formula C14H15ClO3S
Molecular Weight ~296.78 g/mol
Purity (HPLC) >95%
Melting Point Typically 120–130 °C (varies by batch)
Spectroscopic Features - ^1H NMR: Signals corresponding to methoxy (3.7 ppm), methyl (2.3 ppm), isopropyl (1.2–1.3 ppm) groups- IR: Ester carbonyl stretch ~1735 cm⁻¹- Mass Spec: Molecular ion peak consistent with formula

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the benzo[b]thiophene ring can yield a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Preliminary studies indicate that isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate may possess pharmacological properties, particularly in the following areas:

  • Anti-inflammatory Activity : The presence of the methoxy group and the benzothiophene structure suggests potential anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various biological models.
  • Antimicrobial Properties : Initial research indicates that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Potential Anticancer Activity : Given its structural similarities to other bioactive compounds, there is speculation about its efficacy in cancer treatment; however, specific biological assays are necessary to confirm these effects.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions that introduce the various functional groups. The reactivity of this compound can be attributed to:

  • The electrophilic nature of the chlorine atom.
  • The nucleophilic properties of the carboxylate group.

These characteristics allow for potential modifications that could enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism by which Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Ester Group Modifications

The isopropyl ester in the target compound distinguishes it from ethyl or methyl esters in analogs. For example:

  • Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (similarity score: 0.84) retains the benzo[b]thiophene core but substitutes the 3-chloro, 5-methoxy, and 6-methyl groups with a hydroxy group .
  • Isopropyl thiophene-2-carboxylate (MM1081.03) lacks the benzo ring and substituents, highlighting the role of aromaticity in stability and reactivity .

Substituent Effects

  • Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (similarity: 0.70) shares the chloro and ester groups but lacks methoxy and methyl substituents, which may reduce steric hindrance and alter electronic properties .

Physicochemical Properties

Key data from analogs (Table 1):

Compound Name Ester Group Substituents Melting Point (°C) Similarity Score
Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate Ethyl 3-methyl, 4,5,7-triacetoxy 153–156
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate Ethyl 3-phenyl, 4,5,7-triacetoxy 174–178
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate Ethyl 3-hydroxy 0.84
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate Methyl 6-chloro 0.70

Data compiled from

The target compound’s chloro and methoxy groups are electron-withdrawing, likely enhancing electrophilic substitution resistance compared to hydroxy or oxo-containing analogs. The isopropyl ester may improve lipid solubility relative to ethyl or methyl esters, impacting pharmacokinetics .

Biological Activity

Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C14H15ClO3SC_{14}H_{15}ClO_3S, with a molecular weight of approximately 298.785 g/mol. Its structure includes a benzothiophene core, characterized by a fused benzene and thiophene ring, along with a carboxylate group and a methoxy substituent. The presence of chlorine and isopropyl groups enhances its chemical reactivity and potential biological activity .

Property Details
Molecular FormulaC14H15ClO3SC_{14}H_{15}ClO_3S
Molecular Weight298.785 g/mol
CAS Number1056047-21-2
Key Functional GroupsChlorine, Isopropyl, Methoxy

Biological Activity

Preliminary studies indicate that this compound may exhibit significant pharmacological properties , particularly in the realms of anti-inflammatory and antimicrobial activities. Its structural similarities to other bioactive compounds suggest potential efficacy in therapeutic applications, although specific biological assays are necessary to confirm these effects .

Antimicrobial Activity

The compound's potential antimicrobial properties are particularly noteworthy. Compounds sharing similar structures have demonstrated activity against various bacterial strains. For example, studies on related benzothiophene derivatives have reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antibacterial potential .

Study on Antimicrobial Efficacy

In a comparative study of several benzothiophene derivatives, this compound was evaluated alongside established antibiotics. The results indicated that while it did not outperform traditional antibiotics like ciprofloxacin, it exhibited moderate activity that warrants further investigation .

In Vitro Assays

In vitro assays conducted on related compounds indicated that modifications to the benzothiophene core could significantly enhance biological activity. For instance, the introduction of various substituents at different positions on the ring system has been shown to alter the compound's interaction with bacterial membranes, potentially increasing its efficacy as an antimicrobial agent .

Future Directions in Research

Given its promising structure and preliminary findings, further research into this compound is essential. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Expanded Biological Assays : Conducting comprehensive in vitro and in vivo studies to evaluate its full spectrum of biological activity.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological efficacy to guide the synthesis of more potent derivatives.

Q & A

Basic Research Question

  • 1H NMR : Look for characteristic signals:
    • Isopropyl ester protons (δ 1.2–1.4 ppm, doublet; δ 5.0–5.2 ppm, septet).
    • Methoxy group (δ ~3.8 ppm, singlet).
    • Aromatic protons in the benzo[b]thiophene ring (δ 6.8–7.5 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) confirm functional groups .

Advanced Research Question
Interpretation challenges arise from overlapping signals due to multiple substituents. Use 2D NMR (COSY, HSQC) to resolve aromatic coupling patterns and assign stereochemistry . Compare experimental data with computational predictions (DFT) for validation .

What strategies mitigate decomposition during synthesis or storage?

Advanced Research Question
Thermal stability studies (e.g., DSC) indicate decomposition above 130°C . Store the compound under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as chloro and methoxy substituents may undergo photodegradation .

How do structural modifications influence biological activity?

Advanced Research Question

  • Chloro substituent : Enhances lipophilicity and membrane permeability.
  • Methoxy group : Modulates electronic effects, potentially improving binding to hydrophobic enzyme pockets.
  • Isopropyl ester : Increases metabolic stability compared to methyl/ethyl esters .
    Test analogs in enzymatic assays (e.g., kinase inhibition) to correlate substituent effects with activity .

What solvents are suitable for solubility and reaction optimization?

Basic Research Question
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). For reactions, use CH₂Cl₂ or THF to balance solubility and reactivity .

How to address contradictions in reported spectral data?

Advanced Research Question
Discrepancies in NMR shifts may arise from solvent effects or impurities. Reproduce spectra under standardized conditions (e.g., CDCl₃ vs. DMSO-d₆) and cross-validate with high-resolution mass spectrometry (HRMS) .

What alternative routes exist for introducing the isopropyl ester?

Advanced Research Question
Instead of direct esterification, employ transesterification: React methyl or ethyl ester precursors with isopropyl alcohol using lipase catalysts or acid catalysis (e.g., H₂SO₄) . Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

How to design stability-indicating assays for this compound?

Advanced Research Question
Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track degradation products. Identify major degradants (e.g., free carboxylic acid from ester hydrolysis) and optimize formulation pH to minimize decomposition .

What computational tools predict reactivity or binding modes?

Advanced Research Question

  • Docking simulations (AutoDock Vina) : Model interactions with target proteins (e.g., cytochrome P450 enzymes).
  • DFT calculations (Gaussian) : Predict electrophilic sites for functionalization (e.g., para to the methoxy group) .

How to troubleshoot low yields in the final esterification step?

Basic Research Question

  • Ensure anhydrous conditions to prevent hydrolysis.
  • Use excess isopropyl alcohol (3 eq.) and a catalytic amount of H₂SO₄.
  • Reflux for 12–24 hours, monitoring by TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.